Superior Density Contrast: 2,8-Dinitro-11-phenyl-5-oxide vs. Unsubstituted and Mono-substituted Analogs
The predicted density of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide (1.58 g/cm³) is significantly higher than that of the parent compound 11-phenyldibenzo[b,f][1,4]thiazepine (1.17 g/cm³) and the clinically relevant dibenzothiazepines quetiapine (1.27 g/cm³) and clotiapine (1.33 g/cm³) [1][2][3]. This 35% increase in density relative to the unsubstituted parent core suggests a substantial change in molecular packing and intermolecular interactions, likely driven by the polar nitro and sulfoxide groups [1].
| Evidence Dimension | Predicted Density |
|---|---|
| Target Compound Data | 1.58 g/cm³ (calculated) |
| Comparator Or Baseline | 11-Phenyldibenzo[b,f][1,4]thiazepine: 1.17 g/cm³; Quetiapine: 1.27 g/cm³; Clotiapine: 1.33 g/cm³ (all predicted/calculated) |
| Quantified Difference | +0.41 g/cm³ vs parent; +0.31 g/cm³ vs quetiapine; +0.25 g/cm³ vs clotiapine |
| Conditions | Calculated property from chemical structure using predictive algorithms (e.g., ACD/Labs, ChemAxon). |
Why This Matters
Higher density can indicate improved crystallinity, different solid-state stability, or altered solubility profiles, which are critical parameters for developing reproducible analytical methods, formulations, or purification protocols.
- [1] PINPOOLS. 2,8-dinitro-11-phenyldibenzo[b,f][1,4]thiazepine 5-oxide (CAS 94113-52-7). Product Detail. View Source
- [2] MolAid. 11-phenyldibenzo[b,f][1,4]thiazepine (CAS 1489-21-0). View Source
- [3] ChemicalBook. Quetiapine (CAS 111974-69-7). View Source
